molecular formula C11H13ClF3NO2 B6617695 methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride CAS No. 1909309-14-3

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride

Cat. No. B6617695
CAS RN: 1909309-14-3
M. Wt: 283.67 g/mol
InChI Key: HZHUQANPVYGJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is a chemical compound with potential pharmaceutical applications. It is a derivative of the amino acid alanine, containing a methyl group and a 2,4,5-trifluorophenyl group .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13ClF3NO2 . It includes a methyl ester group (COC=O), an amino group (NH2), and a 2,4,5-trifluorophenyl group attached to a butanoate backbone . The exact structure can be determined using spectroscopic methods .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.68 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 283.0586908 g/mol . It is a powder at room temperature .

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride in lab experiments is its ability to act as both an inhibitor and an agonist of various enzymes and receptors. This allows researchers to study the effects of various drugs and compounds on cells in a variety of ways. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its potential to cause cytotoxicity at high concentrations.

Future Directions

There are a variety of potential future directions for the use of methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride in scientific research. For example, it could be used to further investigate the effects of various drugs and compounds on cells, as well as to study the structure and function of proteins. Additionally, it could be used to further study the mechanism of action of various enzymes and receptors, as well as to identify potential drug targets. Finally, it could be used to further study the effects of various drugs and compounds on the biochemical and physiological processes of the body.

Synthesis Methods

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is synthesized through a two-step process. In the first step, the compound is synthesized through a reaction between 2,4,5-trifluorophenyl isocyanate and 4-aminobutanol. This reaction is conducted in a solvent such as acetonitrile and is catalyzed by a base such as potassium carbonate. In the second step, the product from the first step is reacted with hydrochloric acid to form the desired this compound. This reaction is conducted in a solvent such as ethanol and is catalyzed by a base such as potassium carbonate.

Scientific Research Applications

Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies to investigate the effects of various drugs and compounds on cells. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to study the structure and function of proteins. Additionally, it is used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions.

Safety and Hazards

“Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHUQANPVYGJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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